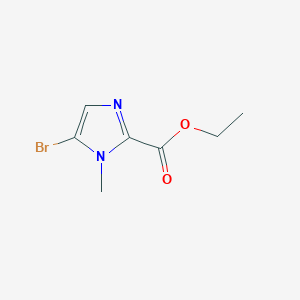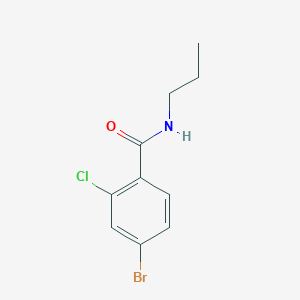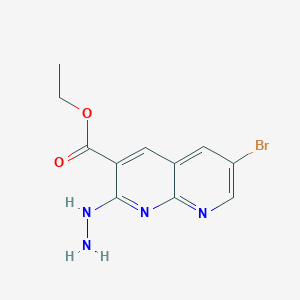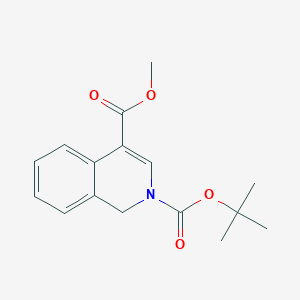
4-哌啶基甲基 4-甲氧基苯甲酸盐酸盐
描述
Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride consists of a piperidinylmethyl group attached to a methoxybenzoate group, with an additional hydrochloride group . The exact structure can be found in chemical databases or supplier websites.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride include its molecular formula (C14H20ClNO3) and molecular weight (285.76 g/mol). Additional properties such as solubility, melting point, and boiling point may be available from chemical suppliers or databases .科学研究应用
水生环境中的对羟基苯甲酸酯
对羟基苯甲酸酯,包括具有甲氧基苯甲酸酯结构的化合物,被广泛用作各种产品中的防腐剂。对它们在水生环境中的存在、归宿和行为的研究表明,它们由于消费产品的持续引入而普遍存在于地表水和沉积物中。这些研究强调了环境影响以及在水系统中监测和管理此类化合物的重要性 (Haman 等,2015)。
抗氧化活性分析
抗氧化剂在各个领域的应用促使人们开发分析方法来确定其活性。这包括适用于研究 4-哌啶基甲基 4-甲氧基苯甲酸盐酸盐(如果它具有抗氧化剂特性)等化合物的技术。不同的检测方法,如 ORAC、HORAC 和 FRAP,为评估复杂样品的抗氧化能力提供了框架,可能包括新型药物或化学中间体 (Munteanu & Apetrei,2021)。
药物化合物的合成
对质子泵抑制剂(如奥美拉唑)等药物化合物新型合成方法的研究表明人们有兴趣开发用于医学相关化合物的有效、可扩展的合成路线。该领域可能与合成或改性 4-哌啶基甲基 4-甲氧基苯甲酸盐酸盐等化合物有关,用于特定的药物应用 (Saini 等,2019)。
作用机制
Target of Action
Similar compounds such as biperiden and Meperidine are known to interact with muscarinic receptors and opioid receptors respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets in a manner similar to competitive antagonism or opioid agonism .
Biochemical Pathways
Similar compounds are known to affect pathways related to neurotransmission .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds are known to have various effects such as alleviating symptoms of parkinsonism and providing analgesic and sedative properties .
Action Environment
Similar compounds are known to be affected by various factors such as temperature .
安全和危害
生化分析
Biochemical Properties
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as esterases and proteases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Additionally, the compound may influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride in laboratory settings are important for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function may include alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm. Toxic effects at high doses may include organ damage, metabolic disturbances, and behavioral changes .
Metabolic Pathways
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in different tissues. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific compartments. The localization and accumulation of the compound can influence its activity and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes .
属性
IUPAC Name |
piperidin-4-ylmethyl 4-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13-4-2-12(3-5-13)14(16)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEMRDCJOGWIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-75-1 | |
| Record name | Benzoic acid, 4-methoxy-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)





![6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine](/img/structure/B1397227.png)
![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)


![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)

